4-[4-(azepan-1-ylsulfonyl)phenyl]-N-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-thiazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(AZEPANE-1-SULFONYL)PHENYL]-N-[(1E)-2-(3-NITROPHENYL)ETHENYL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized products .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(AZEPANE-1-SULFONYL)PHENYL]-N-[(1E)-2-(3-NITROPHENYL)ETHENYL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound’s thiazole ring and nitrophenyl group are likely involved in binding to target proteins or enzymes, affecting their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE: Lacks the nitrophenyl group, which may affect its biological activity.
N-[(1E)-2-(3-NITROPHENYL)ETHENYL]-1,3-THIAZOL-2-AMINE: Lacks the azepane sulfonyl group, potentially altering its chemical reactivity and applications.
Uniqueness
The presence of both the azepane sulfonyl and nitrophenyl groups in 4-[4-(AZEPANE-1-SULFONYL)PHENYL]-N-[(1E)-2-(3-NITROPHENYL)ETHENYL]-1,3-THIAZOL-2-AMINE makes it unique compared to similar compounds.
Properties
Molecular Formula |
C23H24N4O4S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-N-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H24N4O4S2/c28-27(29)20-7-5-6-18(16-20)12-13-24-23-25-22(17-32-23)19-8-10-21(11-9-19)33(30,31)26-14-3-1-2-4-15-26/h5-13,16-17H,1-4,14-15H2,(H,24,25)/b13-12+ |
InChI Key |
OKPZSMSFCAKNTK-OUKQBFOZSA-N |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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